molecular formula C6H5N5O B12856590 2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One CAS No. 89890-99-3

2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One

Cat. No.: B12856590
CAS No.: 89890-99-3
M. Wt: 163.14 g/mol
InChI Key: HHOGMIYMABYION-UHFFFAOYSA-N
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Description

2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its fused ring structure, which includes both pyrimidine and imidazole rings. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired compound in good yields and is characterized by its simplicity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is unique due to its specific ring structure and the presence of both amino and keto functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

89890-99-3

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

2-amino-3H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)1-8-2-9-4/h1-2H,(H3,7,8,9,10,11,12)

InChI Key

HHOGMIYMABYION-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=NC2=NC=N1)N

Origin of Product

United States

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